Cas no 588696-82-6 (7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid)
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid(SALTDATA: FREE)
- AC1MZCM9
- ALBB-000763
- BBL016941
- CTK5A9012
- MolPort-001-575-751
- Oprea1_001408
- 588696-82-6
- VS-05706
- CS-0317564
- AB01316944-02
- 7-chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylicacid
- AKOS003332237
- DTXSID90397638
- NCGC00319793-01
- MFCD03421965
- STK437159
- 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
-
- MDL: MFCD03421965
- Inchi: 1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21)
- InChI Key: CLNUJZLCVCZKFW-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C(=O)O)C=C(C3C=CC=CN=3)N=C2C=1C
Computed Properties
- Exact Mass: 298.05103
- Monoisotopic Mass: 298.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.382
- Boiling Point: 509.3°C at 760 mmHg
- Flash Point: 261.8°C
- Refractive Index: 1.678
- PSA: 63.08
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112985-1g |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
588696-82-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM112985-5g |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
588696-82-6 | 95% | 5g |
$*** | 2023-05-30 | |
| TRC | C369198-100mg |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid |
588696-82-6 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369198-500mg |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid |
588696-82-6 | 500mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C369198-1g |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid |
588696-82-6 | 1g |
$ 320.00 | 2022-04-01 | ||
| Chemenu | CM112985-5g |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
588696-82-6 | 95% | 5g |
$276 | 2021-08-06 | |
| Chemenu | CM112985-10g |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
588696-82-6 | 95% | 10g |
$504 | 2021-08-06 | |
| Matrix Scientific | 028176-500mg |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
588696-82-6 | 500mg |
$95.00 | 2023-09-09 | ||
| abcr | AB214530-1 g |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid; 95% |
588696-82-6 | 1g |
€205.80 | 2022-06-11 | ||
| abcr | AB214530-5 g |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid; 95% |
588696-82-6 | 5g |
€524.20 | 2022-06-11 |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Suppliers
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid (CAS No. 588696-82-6): A Comprehensive Overview
The compound 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid, identified by its CAS number 588696-82-6, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a quinoline core substituted with chloro, methyl, and pyridinyl groups, has garnered attention due to its potential biological activities and structural versatility. The precise arrangement of these functional groups contributes to its unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the interest in quinoline derivatives has surged due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid stands out for its structural complexity and the potential to interact with various biological targets. The presence of the chloro group at the 7-position enhances its lipophilicity, while the methyl group at the 8-position influences its electronic distribution. The pyridinyl moiety at the 2-position introduces a nitrogen-rich environment, which can participate in hydrogen bonding and metal coordination, further expanding its utility in drug design.
The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, alkylation, and chlorination steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the pyridinyl group efficiently. The choice of reagents and catalysts is crucial in minimizing side reactions and ensuring the formation of the desired product. Recent studies have highlighted the use of flow chemistry techniques to improve reaction efficiency and scalability.
The pharmacological evaluation of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid has revealed promising activities against several disease targets. In particular, its ability to inhibit kinases and other enzymes involved in cancer progression has been a focus of research. Preclinical studies have demonstrated that this compound can disrupt signaling pathways critical for tumor growth and survival. Additionally, its interaction with bacterial enzymes has shown potential in combating antibiotic-resistant strains. These findings underscore the importance of quinoline derivatives as lead compounds for drug development.
The structural features of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid also make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting how modifications will affect binding affinity and target interactions. These computational approaches complement experimental efforts by providing rapid screening of potential analogs.
In conclusion, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid (CAS No. 588696-82-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural configuration allows for diverse biological activities, making it a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies that address unmet medical needs.
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